REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([CH:8]([CH3:10])[CH3:9])[C@@H:4]([OH:11])[CH:3]=1.[CH3:12][C:13]1[CH2:18][CH2:17][C@H:16]([CH:19]([CH3:21])[CH3:20])[C@@H:15]([OH:22])[CH:14]=1.[Ba].[C:24](=[O:27])([O-])[O-].[Na+].[Na+]>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:1][C@H:2]1[CH2:3][C:4](=[O:11])[C@H:5]([CH:8]([CH3:10])[CH3:9])[CH2:6][CH2:7]1.[CH3:12][CH:13]1[CH2:14][C:15](=[O:22])[CH:16]([CH:19]([CH3:21])[CH3:20])[CH2:17][CH2:18]1.[CH3:1][CH:2]1[C:24](=[O:27])[CH2:6][CH:5]([CH:8]([CH3:10])[CH3:9])[CH2:4][CH2:3]1 |f:3.4.5,6.7,8.9|
|
Name
|
mixture
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohols
|
Quantity
|
93.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C[C@@H]([C@@H](CC1)C(C)C)O
|
Name
|
trans-piperitol
|
Quantity
|
136.45 g
|
Type
|
reactant
|
Smiles
|
CC1=C[C@@H]([C@H](CC1)C(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ba]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Type
|
CUSTOM
|
Details
|
with stirring to 200°-240° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The vessel was heated
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1CC[C@H](C(=O)C1)C(C)C.CC1CCC(C(=O)C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210.5 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1CCC(CC1=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 147.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([CH:8]([CH3:10])[CH3:9])[C@@H:4]([OH:11])[CH:3]=1.[CH3:12][C:13]1[CH2:18][CH2:17][C@H:16]([CH:19]([CH3:21])[CH3:20])[C@@H:15]([OH:22])[CH:14]=1.[Ba].[C:24](=[O:27])([O-])[O-].[Na+].[Na+]>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:1][C@H:2]1[CH2:3][C:4](=[O:11])[C@H:5]([CH:8]([CH3:10])[CH3:9])[CH2:6][CH2:7]1.[CH3:12][CH:13]1[CH2:14][C:15](=[O:22])[CH:16]([CH:19]([CH3:21])[CH3:20])[CH2:17][CH2:18]1.[CH3:1][CH:2]1[C:24](=[O:27])[CH2:6][CH:5]([CH:8]([CH3:10])[CH3:9])[CH2:4][CH2:3]1 |f:3.4.5,6.7,8.9|
|
Name
|
mixture
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohols
|
Quantity
|
93.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C[C@@H]([C@@H](CC1)C(C)C)O
|
Name
|
trans-piperitol
|
Quantity
|
136.45 g
|
Type
|
reactant
|
Smiles
|
CC1=C[C@@H]([C@H](CC1)C(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ba]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Type
|
CUSTOM
|
Details
|
with stirring to 200°-240° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The vessel was heated
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1CC[C@H](C(=O)C1)C(C)C.CC1CCC(C(=O)C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210.5 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1CCC(CC1=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 147.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |